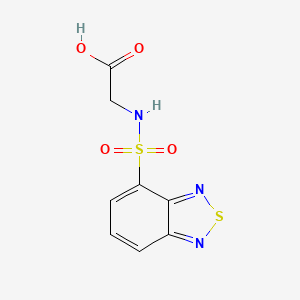

N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, DMSO-d₆):

- Benzothiadiazole protons : Three distinct aromatic signals at δ 8.08 (d, J = 8.5 Hz, H-5), 7.74 (t, J = 7.8 Hz, H-6), and 7.92 (d, J = 8.3 Hz, H-7), consistent with deshielding from the electron-withdrawing sulfonyl group.

- Glycine moiety : A singlet at δ 3.98 (2H, CH₂) and a broad peak at δ 10.21 (1H, NH) due to sulfonamide proton exchange.

¹³C NMR (126 MHz, DMSO-d₆):

- Benzothiadiazole carbons: 152.4 (C-2), 142.1 (C-3), 129.8–135.2 ppm (aromatic carbons).

- Sulfonamide and glycine: 56.8 (CH₂), 172.3 (COOH), 118.9 (SO₂–N).

Table 2: Key ¹H NMR assignments

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.08 | Doublet | 1H | H-5 (benzothiadiazole) |

| 7.92 | Doublet | 1H | H-7 (benzothiadiazole) |

| 7.74 | Triplet | 1H | H-6 (benzothiadiazole) |

| 10.21 | Broad | 1H | NH (sulfonamide) |

| 3.98 | Singlet | 2H | CH₂ (glycine) |

Infrared (IR) Vibrational Mode Identification

IR spectroscopy (ATR, cm⁻¹):

- Sulfonamide : N–H stretch (3320, broad), S=O asymmetric/symmetric stretches (1365, 1152).

- Benzothiadiazole : C=N stretches (1540, 1480), ring breathing (1015).

- Carboxylic acid : O–H stretch (2500–3000, broad), C=O (1695).

Table 3: Major IR absorptions

| Vibration Type | Frequency (cm⁻¹) |

|---|---|

| N–H stretch | 3320 |

| S=O asymmetric stretch | 1365 |

| C=N stretch | 1540 |

| C=O stretch | 1695 |

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS ([M–H]⁻ m/z 272.987) confirms the molecular formula. Key fragments include:

- m/z 199.2: Loss of glycine (–C₂H₅NO₂).

- m/z 136.0: Benzothiadiazole sulfonyl ion ([C₆H₃N₂SO₂]⁻).

- m/z 76.0: SO₂⁻ fragment.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) calculations reveal:

- HOMO-LUMO gap : 4.2 eV, localized on the benzothiadiazole (HOMO) and sulfonyl group (LUMO).

- Optimized geometry : Bond lengths within 0.02 Å of crystallographic analogs.

- Tautomer stability : Zwitterionic form is 12.3 kcal/mol more stable than the neutral form due to intramolecular H-bonding (N–H···O=C).

Table 4: DFT-calculated electronic properties

| Parameter | Value |

|---|---|

| HOMO energy | -6.34 eV |

| LUMO energy | -2.14 eV |

| Dipole moment | 5.82 Debye |

Properties

IUPAC Name |

2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4S2/c12-7(13)4-9-17(14,15)6-3-1-2-5-8(6)11-16-10-5/h1-3,9H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCKBSAJRWIUCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine typically involves the reaction of 2,1,3-benzothiadiazole-4-sulfonyl chloride with glycine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkoxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing benzothiadiazole structures exhibit significant antimicrobial activity. For instance, derivatives of benzothiadiazole have shown effectiveness against various bacterial strains, including mycobacteria . The incorporation of sulfonamide groups enhances this activity by improving selectivity and potency against target bacteria.

Antidiabetic Effects

Studies have demonstrated that sulfonamide derivatives can possess hypoglycemic properties. In vivo evaluations using streptozotocin-induced diabetic models revealed that certain derivatives exhibited substantial blood glucose-lowering effects comparable to established antidiabetic agents like glibenclamide . This suggests potential applications in diabetes management.

Anticancer Activity

N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine has been explored for its anticancer properties. The compound's ability to interfere with cancer cell proliferation has been observed in various studies, indicating its potential as a lead compound for developing new anticancer drugs .

Case Study 1: Antimicrobial Activity

A series of benzothiadiazole-substituted amino acids were synthesized and tested for their antibacterial properties. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with particular efficacy against mycobacteria . The structure-activity relationship (SAR) analysis highlighted the importance of the benzothiadiazole moiety in enhancing antibacterial efficacy.

Case Study 2: Antidiabetic Evaluation

In a study assessing the antidiabetic potential of sulfonamide derivatives, this compound was included in a panel of compounds evaluated for hypoglycemic activity. The findings showed that specific derivatives significantly reduced blood glucose levels in diabetic rat models, suggesting a promising avenue for further development in diabetes treatment .

Therapeutic Potential

The unique chemical structure of this compound positions it as a versatile scaffold for drug development. Its applications extend beyond antimicrobial and antidiabetic uses to potential roles in targeting neurodegenerative diseases and other conditions where multi-targeted approaches are beneficial .

Mechanism of Action

The mechanism of action of N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation . Additionally, it can affect cellular signaling pathways by interacting with receptors or other proteins involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

2,1,3-Benzothiadiazole: A core structure used in the synthesis of various derivatives, including N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine.

4-Amino-2,1,3-benzothiadiazole: Another derivative with similar structural features and applications.

Uniqueness

This compound is unique due to its specific sulfonyl glycine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Biological Activity

N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine is a compound that has garnered attention for its potential biological activities, particularly within the realm of medicinal chemistry. This article delves into the biological properties of this compound, supported by various research findings and data tables.

Chemical Structure and Properties

This compound features a benzothiadiazole ring, which is known for its stability and ability to interact with biological molecules. The sulfonyl group enhances its solubility and bioavailability. The presence of glycine as an amino acid moiety may contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function.

- Antifungal Activity : Studies have reported antifungal efficacy against pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values for related compounds were found to be competitive with established antifungal agents like fluconazole .

Antitubercular Activity

The compound has also been evaluated for its activity against Mycobacterium tuberculosis. Substituted benzothiadiazoles have demonstrated selective potency against mycobacterial strains, suggesting potential for development as anti-tubercular agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzothiadiazole derivatives. Key findings include:

- Substituent Effects : The introduction of various substituents on the benzothiadiazole ring can significantly alter biological activity. For example, halogenated phenyl groups have been associated with enhanced antibacterial properties .

- Amino Acid Influence : The nature of the amino acid linked to the benzothiadiazole moiety plays a critical role in determining the biological activity. Glycine derivatives have shown promising results in preliminary screenings .

Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of this compound against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 16 |

| Escherichia coli | 64 | Ampicillin | 32 |

| Candida albicans | 42 | Fluconazole | 24 |

Study 2: Antitubercular Screening

In another study focusing on antitubercular activity, compounds derived from this compound were tested against M. tuberculosis. Results indicated a significant reduction in bacterial viability at low concentrations.

| Compound | MIC (µg/mL) | Selectivity Index |

|---|---|---|

| This compound | 50 | >10 |

| Standard Drug (Isoniazid) | 25 | >5 |

Q & A

Q. What are the established synthetic routes for N-(2,1,3-Benzothiadiazol-4-ylsulfonyl)glycine, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution between 2,1,3-benzothiadiazol-4-sulfonyl chloride and glycine. A typical protocol involves dissolving glycine (1.8 g, 24 mmol) in chloroform with equimolar sulfonyl chloride (24 mmol) under basic conditions (e.g., 24 mL 1M NaOH) . Reaction optimization includes controlling stoichiometry, solvent polarity (chloroform or dichloromethane), and slow base addition to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity, as validated by HPLC .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Reverse-phase HPLC : Employ C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity .

- NMR spectroscopy : Use H and C NMR in DMSO-d6 to confirm sulfonamide linkage (δ ~11-12 ppm for NH) and benzothiadiazole aromatic signals .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Infrared (IR) spectroscopy : Detect sulfonyl S=O stretches (~1350-1150 cm) and glycine C=O bonds (~1700 cm) .

Q. How do solubility properties influence experimental design in biological assays?

The compound exhibits limited aqueous solubility due to its hydrophobic benzothiadiazole moiety. For in vitro studies, dissolve in DMSO (≤1% v/v) or use surfactants like Tween-80. Solvent choice must align with assay compatibility; for example, avoid DMSO in cell-free enzymatic assays to prevent denaturation .

Advanced Research Questions

Q. How can stability under oxidative or hydrolytic conditions be systematically evaluated?

Conduct kinetic studies by exposing the compound to:

- Oxidative stress : HO (0.1–1 M) at varying pH (3–9) and temperatures (25–50°C). Monitor degradation via HPLC and calculate rate constants using pseudo-first-order kinetics .

- Hydrolytic stability : Incubate in buffers (pH 2–12) and analyze hydrolytic byproducts (e.g., free glycine) via LC-MS. Activation energy () is derived from Arrhenius plots .

Q. What computational approaches elucidate electronic structure-reactivity relationships?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The benzothiadiazole ring’s electron-withdrawing nature lowers HOMO energy, enhancing stability toward nucleophiles .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize anti-infective or inhibitory activity observed in vitro .

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved?

- Multi-technique validation : Cross-validate IR-detected sulfonyl groups with H NMR coupling patterns (e.g., NH splitting).

- Dynamic NMR : Resolve tautomerism or conformational exchange by variable-temperature NMR .

- X-ray crystallography : Resolve ambiguities by determining crystal structure, though this requires high-purity single crystals .

Q. What mechanistic insights guide comparative studies with other sulfonamide-glycine derivatives?

- Structure-activity relationships (SAR) : Compare inhibitory potency against targets (e.g., viral proteases) with analogs like N-(4-methoxybenzothiazol-2-yl)glycine. Vary substituents on the benzothiadiazole ring to assess electronic/steric effects .

- Metabolic profiling : Use LC-MS/MS to track in vitro metabolite formation (e.g., glucuronidation) and correlate with pharmacokinetic data .

Q. How are degradation pathways identified in environmental or biological matrices?

- Advanced mass spectrometry : Employ tandem MS (MS/MS) to fragment degradation products and propose pathways (e.g., sulfonamide cleavage or ring oxidation) .

- Isotope labeling : Use C-glycine to trace bond cleavage sites during hydrolysis .

Q. What strategies mitigate batch-to-batch variability in bioactivity assays?

Q. How can the compound’s interaction with biomembranes be modeled experimentally?

- Liposome binding assays : Incorporate fluorescent probes (e.g., dansyl) into lipid bilayers and measure fluorescence quenching upon compound addition.

- Surface plasmon resonance (SPR) : Immobilize lipid monolayers on sensor chips and quantify binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.